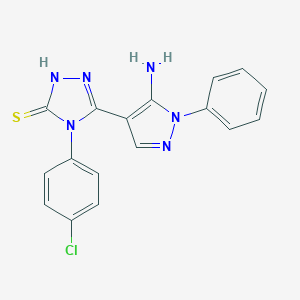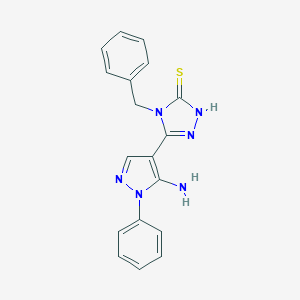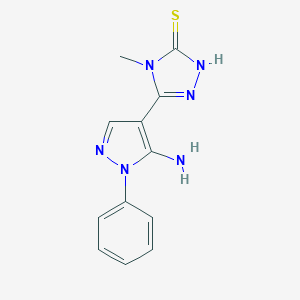
1,3,6,7-tetramethyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,7-tetramethyl-2(1H)-quinoxalinone, also known as TMQ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. TMQ is a derivative of quinoxaline, which is a bicyclic compound consisting of a pyrazine ring fused to a benzene ring. The unique structure of TMQ makes it an important molecule for research in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields of science. In chemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications as catalysts in organic reactions. In biochemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been studied for its potential as an antioxidant and radical scavenger. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been studied for its potential applications in pharmacology, including its ability to inhibit the growth of cancer cells and its potential as a treatment for Alzheimer's disease.
作用機序
The mechanism of action of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is not fully understood, but it is believed to involve its ability to scavenge free radicals and inhibit oxidative stress. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has antioxidant and radical scavenging properties, and can protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the growth of cancer cells in vitro, and to have potential as a treatment for Alzheimer's disease. In animal studies, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects and to improve cognitive function in mice.
実験室実験の利点と制限
One of the advantages of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its relatively simple synthesis method, which allows for large-scale production of the compound. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is also stable under a wide range of conditions, which makes it a useful compound for use in lab experiments. However, one of the limitations of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on 1,3,6,7-tetramethyl-2(1H)-quinoxalinone. One area of research could focus on the development of new synthetic methods for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could improve the efficiency and yield of the synthesis process. Another area of research could focus on the development of new applications for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, such as its potential as a treatment for neurodegenerative diseases. Finally, research could focus on the development of new derivatives of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could have improved properties and potential applications in various fields of science.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1,3,6,7-tetramethylquinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3 |
InChIキー |
IVURBRPZGWNNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)